Methyl 2,4-dinitrobenzoate

Übersicht

Beschreibung

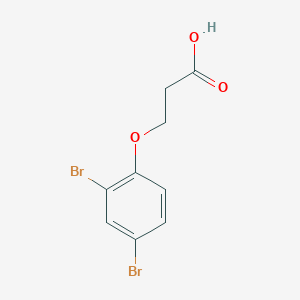

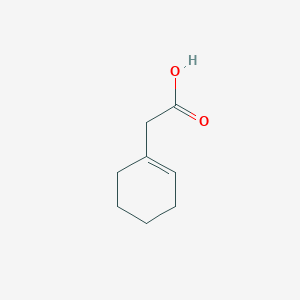

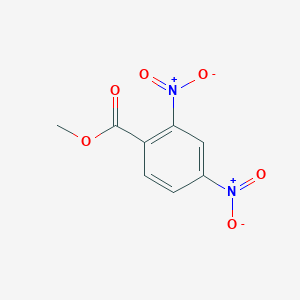

Methyl 2,4-dinitrobenzoate is a chemical compound with the molecular formula C8H6N2O6 . It has an average mass of 226.143 Da and a mono-isotopic mass of 226.022583 Da .

Synthesis Analysis

The synthesis of Methyl 2,4-dinitrobenzoate involves the reaction of 2,4-dichloro-3,5-dinitrobenzoic acid with diazomethane . Another method involves the nitration of benzoic acid to m-nitrobenzoic acid via electrophilic aromatic substitution, followed by a Fischer Esterification to produce methyl m-nitrobenzoate .Molecular Structure Analysis

The molecular structure of Methyl 2,4-dinitrobenzoate consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .Chemical Reactions Analysis

Methyl 2,4-dinitrobenzoate can undergo nucleophilic substitution reactions. For instance, it reacts with piperidine, piperazine, morpholine, and thiomorpholine in methanol and benzene . Aldehydes and ketones react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates .Wissenschaftliche Forschungsanwendungen

Kinetics of Nucleophilic Substitution Reactions

Field

Chemical Kinetics and Reaction Dynamics

Application

Methyl 2,4-dinitrobenzoate is used in the study of nucleophilic substitution reactions with various amines such as piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol and benzene .

Method

The kinetics of the nucleophilic substitution of methyl 2,4-dinitrobenzoate with these amines were determined spectrophotometrically at different amine concentrations and at temperatures ranging from 25 to 45 °C .

Results

The second order rate constants and the thermodynamic parameters show that the reactions are not amine catalysed and are greatly dependent on the nature of solvent and amine . UV, IR, 1H NMR, and elemental analysis are used to prove the aminodechlorination at C–2 .

Non-Covalent Interactions in Eu-Cd Complex Structures

Field

Crystallography and Material Science

Application

Methyl 2,4-dinitrobenzoate is used in the synthesis of heterometallic {Eu 2 Cd 2 } complexes .

Method

The compounds were synthesized and characterized by X-ray single-crystal analysis, powder X-ray diffraction analysis, IR spectroscopy, and elemental analysis .

Results

In the case of the compound with the 2,4-dinitrobenzoate anion, these interactions lead to a significant distortion of the metal core geometry and formation of a polymeric structure .

Antimicrobial and Antithrombotic Agents

Field

Pharmaceutical Chemistry

Application

Compounds of Methyl 2,4-dinitrobenzoate exhibit antimicrobial activity and act as antithrombotic agents .

Method

The reaction rates of secondary cyclic amines e.g. piperidine, piperazine, morpholine and thiomorpholine with methyl 2,4-dichloro-3,5-dinitrobenzoate were investigated .

Results

The reactions are greatly dependent on the nature of solvent and amine . UV, IR, 1H NMR, and elemental analysis are used to prove the aminodechlorination at C–2 .

Pheromone Synthesis

Field

Entomology

Application

Methyl benzoate, a compound similar to Methyl 2,4-dinitrobenzoate, is attractive to males of various species of orchid bees, which apparently gather the chemical to synthesize pheromones .

Method

The bees are attracted to the scent of Methyl benzoate and gather the chemical for their own use .

Results

The bees use the gathered Methyl benzoate to synthesize their own pheromones .

Eigenschaften

IUPAC Name |

methyl 2,4-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892586 | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dinitrobenzoate | |

CAS RN |

18959-17-6 | |

| Record name | Benzoic acid, 2,4-diniro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)